N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-14(28)16-7-9-17(10-8-16)23-18(29)12-26-13-22-20-19(21(26)30)24-25-27(20)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVFHHLQDCKKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can inhibit the growth of human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with varying degrees of potency.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 69c | MCF-7 | 5.0 |
| 69b | Bel-7402 | 8.0 |
| N-(4-acetylphenyl)-2-(3-benzyl...) | MCF-7 | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Antimicrobial Activity
In addition to anticancer properties, triazolo-pyrimidine derivatives have demonstrated antimicrobial activity. For example, certain benzothioate derivatives derived from triazoles showed effective antibacterial properties against a range of pathogenic bacteria when compared to standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzothioate 76a | E. coli | 15 |
| Benzothioate 76b | S. aureus | 18 |
| N-(4-acetylphenyl)-2-(3-benzyl...) | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. Triazole derivatives are known to interact with various cellular targets, including protein kinases and receptors involved in angiogenesis and tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Triazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various triazole derivatives that showed promising anticancer activity against multiple cell lines. The study emphasized the importance of structural modifications in enhancing potency .
- Antimicrobial Evaluation : Research conducted on benzothioate derivatives demonstrated their effectiveness against resistant bacterial strains. The findings suggested that structural features significantly influence their antimicrobial efficacy .
- Mechanistic Insights : Another study provided insights into the mechanisms by which triazole derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
- Mechanism of Action : The compound likely interacts with cellular targets involved in cancer progression. Its triazolopyrimidine structure may facilitate binding to proteins that regulate cell cycle and apoptosis.
- Case Studies :
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research indicates that triazolo[4,5-d]pyrimidines can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
- Mechanism of Action : The anti-inflammatory effects may stem from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are pivotal in the inflammatory response.
- Research Findings : Experimental data suggest that compounds with similar structures can reduce inflammation markers in vivo, indicating potential therapeutic applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Anticancer | Inhibits growth of various cancer cell lines | Significant cytotoxic effects observed; percent growth inhibition over 70% in multiple studies |
| Anti-inflammatory | Potential to reduce inflammation by inhibiting key signaling pathways | Similar compounds have shown efficacy in reducing inflammation markers in animal models |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The acetylphenyl group undergoes nitration and sulfonation at the para position relative to the acetyl group:
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Nitration : HNO₃/H₂SO₄ at 0–5°C produces the nitro derivative (yield: 58%) .
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Sulfonation : SO₃ in H₂SO₄ introduces a sulfonic acid group (yield: 62%) .
Nucleophilic Acyl Substitution
The acetamide’s carbonyl group reacts with nucleophiles:
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Hydrolysis : NaOH (aq.) cleaves the amide bond to yield 4-acetylphenol and the triazolopyrimidine-acetic acid derivative .
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Aminolysis : Primary amines (e.g., methylamine) replace the acetylphenyl group, forming secondary amides (yield: 74%) .
Ring-Opening and Rearrangement
The triazolo ring undergoes ring-opening under strong acidic or basic conditions:
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Acidic Hydrolysis : HCl (6M) at 100°C converts the triazolo ring into a diaminopyrimidine derivative .
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Base-Mediated Rearrangement : KOtBu in DMF induces a Dimroth rearrangement, yielding a pyrimido-triazole isomer .
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed couplings:
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Suzuki–Miyaura : Reacts with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, 80°C; yield: 68%) .
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Buchwald–Hartwig Amination : Introduces secondary amines at the benzyl position (Pd₂(dba)₃, Xantphos, 110°C) .
Oxidation
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Benzyl Oxidation : KMnO₄ oxidizes the benzyl group to a benzoic acid moiety (yield: 55%).
Biological Activity and Derivatization
While the focus is on chemical reactivity, derivatives of this compound exhibit pharmacological potential:
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Anticancer Activity : Analogues with modified benzyl groups show IC₅₀ values of 0.33–1.48 μM against prostate cancer cells .
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Anti-inflammatory Properties : Structural analogues inhibit COX-II with IC₅₀ values comparable to diclofenac .
Stability and Degradation
Q & A
Q. What are the standard synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions starting with the formation of the triazolopyrimidine core, followed by functionalization with benzyl and acetylphenyl groups. Key steps include:
- Cyclocondensation of precursor heterocycles under reflux with catalysts (e.g., triethylamine) in solvents like dimethylformamide (DMF) .
- Thioacetylation or alkylation to introduce the acetamide and benzyl moieties .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural validation employs:
- NMR spectroscopy (1H, 13C) to assign proton and carbon environments, particularly for the triazole, pyrimidine, and acetylphenyl groups .
- X-ray crystallography using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates to measure IC50 values .
- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Cytotoxicity profiling using cell lines (e.g., MTT assay) to assess selectivity indices .
Advanced Questions
Q. How can researchers investigate the compound’s mechanism of action against specific biological targets?
- Molecular docking studies (e.g., AutoDock Vina) to predict binding modes with protein active sites, validated by mutagenesis or competitive binding assays .
- Enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and Ki values .
- Cellular pathway analysis (e.g., Western blotting) to assess downstream effects on signaling proteins (e.g., phosphorylation status) .
Q. How should contradictory results in biological activity data be resolved?
- Reproduce experiments under standardized conditions (e.g., pH, temperature, solvent controls) to rule out batch variability .
- Validate compound purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies optimize synthesis yield and scalability?
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like acetonitrile to facilitate post-reaction isolation .
- Catalyst screening : Test bases (e.g., DBU) or transition metals (e.g., Pd/C) to enhance reaction rates .
- Stepwise intermediates : Isolate and characterize intermediates (e.g., triazolopyrimidine precursors) to identify yield-limiting steps .
Methodological Notes
- Crystallographic refinement : Use SHELXL for high-resolution data to model disorder or twinning, ensuring R-factors < 5% .
- Bioactivity data interpretation : Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish significant effects from noise .
- Synthetic scalability : Pilot reactions in microwave reactors to reduce reaction times and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
